

Biotransformation Pathways of MDMB-4en-PINACA: An In-depth Technical Guide

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Compound of Interest

Compound Name: MDMB-4en-PINACA butanoic acid

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Introduction

MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing significant public health risks. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This technical guide provides a comprehensive overview of the biotransformation pathways of MDMB-4en-PINACA, detailing its metabolic products, the experimental methodologies used for their identification, and key quantitative data.

Core Biotransformation Pathways

MDMB-4en-PINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major biotransformation reactions include:

- Ester Hydrolysis: The methyl ester group is readily cleaved to form the corresponding carboxylic acid metabolite. This is a primary and rapidly occurring metabolic step.[1][2]
- Oxidation of the Pentenyl Chain: The terminal double bond on the N-pentenyl side chain is a
 key site for oxidation, leading to the formation of a dihydrodiol metabolite, likely via an
 epoxide intermediate.[2][3]



- Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, including the pentenyl chain and the dimethylbutanoate moiety.
- N-Dealkylation: The pentenyl group can be removed from the indazole core.[4]
- Dehydrogenation: Oxidation of hydroxylated metabolites can lead to the formation of ketones.

These primary reactions can also occur in combination, resulting in a large number of metabolites. For instance, a metabolite can undergo both ester hydrolysis and dihydrodiol formation.[2][3] Glucuronidated (Phase II) metabolites of the primary hydrolysis and dihydrodiol formation products have also been identified in urine.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on MDMB-4en-PINACA metabolism. It is important to note that quantitative data for all identified metabolites is not exhaustively available in the literature.

Table 1: In Vitro Metabolism of MDMB-4en-PINACA

Experimental System	Incubation Time	Parent Compound Remaining	Key Finding	Reference
Pooled Human Liver Microsomes (HLMs)	1 hour	< 7.5%	Rapid and extensive metabolism.	[4][6]

Table 2: MDMB-4en-PINACA and Metabolite Concentrations in Postmortem Forensic Cases



Analyte	Matrix	Concentration	Case Details	Reference
MDMB-4en- PINACA	Peripheral Blood	7.2 ng/mL	Fatality	[1]
MDMB-4en- PINACA	Urine	0.4 ng/mL	Fatality	[1]

Experimental Protocols

The identification and characterization of MDMB-4en-PINACA metabolites have been primarily achieved through in vitro studies using human liver microsomes (HLMs) and human hepatocytes, followed by analysis with high-resolution mass spectrometry.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol provides a general framework for the in vitro metabolism of MDMB-4en-PINACA using HLMs.

- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.5-1 mg/mL) and a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
 - Add MDMB-4en-PINACA dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve a final substrate concentration (e.g., 5 μM). The final organic solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
- Pre-incubation:
 - Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the substrate to partition into the microsomal membranes.
- Initiation of Metabolic Reaction:



 Initiate the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture.

Incubation:

- Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., up to 1 hour).[4]
- Termination of Reaction:
 - Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to incubation volume). This precipitates the proteins.
- · Sample Preparation for Analysis:
 - Vortex the mixture to ensure thorough mixing and protein precipitation.
 - Centrifuge the sample at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis by LC-HRMS.

In Vitro Incubation with Human Hepatocytes

This protocol outlines a general procedure for studying the metabolism of MDMB-4en-PINACA using cryopreserved human hepatocytes.

- Thawing and Seeding of Hepatocytes:
 - Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
 - Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and other necessary components).
 - Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).



- Seed the hepatocytes in a multi-well plate at a desired density and allow them to attach and form a monolayer.
- Initiation of Metabolism:
 - Remove the seeding medium and add fresh, pre-warmed incubation medium containing
 MDMB-4en-PINACA at the desired final concentration (e.g., 10 μM).
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 1, 3, 5 hours).[3]
- Sample Collection:
 - At each time point, collect the incubation medium.
- · Sample Preparation for Analysis:
 - Terminate the enzymatic activity in the collected medium by adding an ice-cold organic solvent (e.g., acetonitrile).
 - Process the samples as described for the HLM incubation (vortex, centrifuge, and collect the supernatant) for LC-HRMS analysis.

Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is the primary analytical technique for identifying and characterizing MDMB-4en-PINACA metabolites.

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is commonly used for the separation of the parent compound and its metabolites (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 μm).
 [7]

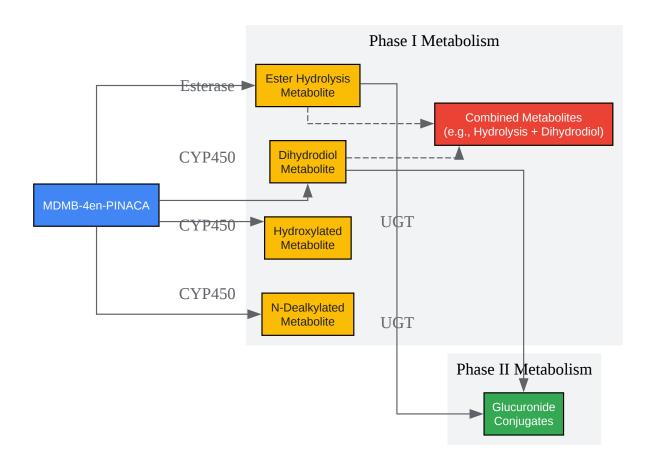


- Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[7]
- Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
- High-Resolution Mass Spectrometry (HRMS):
 - Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules [M+H]+ of the analytes.
 - Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragment ions. This high mass accuracy is crucial for determining the elemental composition of the metabolites.
 - Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range, and in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation spectra (MS/MS) for structural elucidation.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biotransformation pathways of MDMB-4en-PINACA and a typical experimental workflow for its in vitro metabolism study.

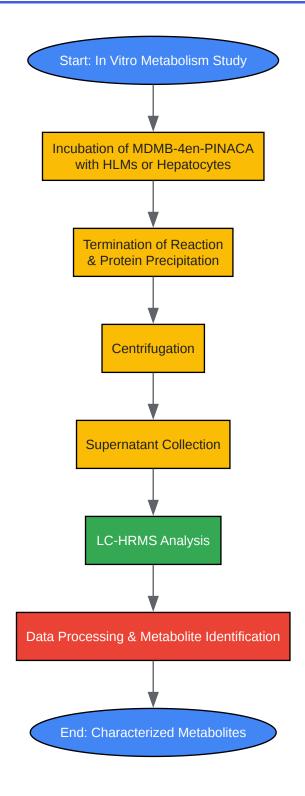




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Caption: Major biotransformation pathways of MDMB-4en-PINACA.





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Caption: General experimental workflow for in vitro metabolism studies.

Conclusion



MDMB-4en-PINACA is extensively metabolized through a variety of pathways, with ester hydrolysis and oxidation of the pentenyl chain being the most prominent. The resulting metabolites are the primary targets for forensic and clinical analysis. The methodologies outlined in this guide provide a robust framework for the continued investigation of the biotransformation of MDMB-4en-PINACA and other emerging synthetic cannabinoids. A thorough understanding of these metabolic pathways is essential for the scientific and drug development communities to address the challenges posed by these novel psychoactive substances.

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